molecular formula C21H34O3 B586601 (3beta,20R)-Pregn-5-ene-3,17,20-triol CAS No. 2204-13-9

(3beta,20R)-Pregn-5-ene-3,17,20-triol

Cat. No.: B586601
CAS No.: 2204-13-9
M. Wt: 334.5
InChI Key: XGUQCUDPXSTKLI-JGVMTBIOSA-N
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Description

(3beta,20R)-Pregn-5-ene-3,17,20-triol is a steroidal compound that belongs to the class of pregnanes. It is characterized by the presence of hydroxyl groups at the 3, 17, and 20 positions on the steroid backbone. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20R)-Pregn-5-ene-3,17,20-triol typically involves multiple steps starting from simpler steroidal precursors. One common approach is the hydroxylation of pregnenolone derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve selective hydroxylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3beta,20R)-Pregn-5-ene-3,17,20-triol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.

    Substitution: This reaction can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3beta,20R)-Pregn-5-ene-3,17-dione.

Scientific Research Applications

(3beta,20R)-Pregn-5-ene-3,17,20-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

    Biology: It is studied for its potential role in various biological processes, including hormone regulation.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.

    Industry: It is used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of (3beta,20R)-Pregn-5-ene-3,17,20-triol involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include hormone signaling and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3beta,20R)-20-(acetyloxy)-7-oxopregn-5-en-3-yl acetate
  • (3beta,20R)-3-[(1-ethoxyethyl)oxy]pregn-5-en-20-ol
  • 20beta-Dihydropregnenolone

Uniqueness

(3beta,20R)-Pregn-5-ene-3,17,20-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for selective interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUQCUDPXSTKLI-JGVMTBIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858332
Record name (3beta,20R)-Pregn-5-ene-3,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2204-13-9
Record name (3beta,20R)-Pregn-5-ene-3,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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